N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide
Description
N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzothiazole-piperidine scaffold linked to a 3-chloro-4-fluorobenzenesulfonamide group. This compound exhibits structural features common in kinase inhibitors and enzyme modulators, including halogenated aromatic rings (for enhanced lipophilicity and target binding) and a sulfonamide moiety (for hydrogen bonding and solubility) . Its molecular formula is C₁₉H₁₈ClFN₃O₂S₂, with a molecular weight of 439.9 g/mol.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S2/c20-15-11-14(5-6-16(15)21)28(25,26)22-12-13-7-9-24(10-8-13)19-23-17-3-1-2-4-18(17)27-19/h1-6,11,13,22H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRGZFBKIUSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a significant role in inflammation and pain signaling.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes. This results in a reduction in inflammation and pain signaling.
Biochemical Analysis
Biochemical Properties
The compound N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide has been evaluated for anti-inflammatory activity. It interacts with enzymes such as cyclooxygenase (COX) enzymes, showing high IC50 values for COX-1 inhibition. The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function.
Cellular Effects
In terms of cellular effects, this compound has been shown to have an impact on cell signaling pathways and cellular metabolism. It has demonstrated excellent COX-2 selectivity index (SI) values, indicating its potential in influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects at the molecular level, primarily through the inhibition of COX enzymes.
Temporal Effects in Laboratory Settings
The compound has shown stability and potential long-term effects on cellular function in in vitro studies.
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole ring
- Piperidine ring
- Chlorinated and fluorinated aromatic groups
The molecular formula is , with a molecular weight of approximately 367.84 g/mol. Its unique structural components contribute to its biological activity, particularly its interaction with biological targets.
Target Enzymes
The primary biological target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play crucial roles in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation.
Mode of Action
This compound acts as an inhibitor of COX enzymes. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to decreased inflammation and pain relief .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to effectively inhibit the proliferation of inflammatory cells and reduce the levels of pro-inflammatory cytokines in vitro. For example, research indicates that it can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .
Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of benzothiazole derivatives, including this compound. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study on Antitumor Activity
A study evaluated the efficacy of this compound on human lung cancer cell lines A549 and HCC827. The results indicated an IC50 value of approximately 6.26 μM for HCC827 cells in a 2D assay format, demonstrating its potent antitumor activity compared to standard chemotherapeutics .
In Vivo Studies
In vivo studies using murine models have also been conducted to assess the compound's anti-inflammatory effects. Mice treated with this compound showed reduced paw edema in a carrageenan-induced inflammation model, suggesting significant anti-inflammatory activity .
Comparative Analysis
| Activity | This compound | Standard Drugs |
|---|---|---|
| Anti-inflammatory | Significant reduction in TNF-α and IL-6 levels | Ibuprofen |
| Antitumor | IC50: 6.26 μM (HCC827) | Doxorubicin |
| Mechanism | COX inhibition | COX inhibitors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on shared motifs: (1) benzothiazole-piperidine hybrids , (2) halogenated benzenesulfonamides , and (3) piperidine-linked sulfonamides . Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Table 2: Functional Group Impact on Bioactivity
Key Findings from Comparative Analysis
Halogenation: The target compound’s dual chloro-fluoro substitution on the benzene ring likely improves target binding compared to mono-halogenated analogs (e.g., 4-chlorobenzenesulfonyl in ). Fluorine’s electronegativity enhances dipole interactions, while chlorine contributes to hydrophobic effects.
Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (target, ) generally exhibit better aqueous solubility than carboxamide derivatives (e.g., ), critical for pharmacokinetics.
Piperidine-Benzothiazole Synergy: The piperidine ring’s flexibility and benzothiazole’s planar structure enable diverse binding modes, as seen in kinase inhibitors (e.g., imatinib analogs). This contrasts with rigid scaffolds like chromenones in , which may limit target versatility.
Molecular Weight : The target compound’s moderate molecular weight (~440 g/mol) suggests favorable permeability compared to bulkier analogs (e.g., 589.1 g/mol in ), aligning with Lipinski’s rule of five.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide, and how can purity be maximized?
- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, react 3-chloro-4-fluorobenzenesulfonyl chloride with the amine group of (1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine under basic conditions (e.g., potassium carbonate in acetonitrile). Monitor reaction progress via TLC and purify via column chromatography using silica gel with gradients of ethyl acetate/hexane. Recrystallization from methanol or DMSO/water mixtures can enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Employ nuclear magnetic resonance (NMR) to confirm connectivity (e.g., H and C NMR for aromatic protons and sulfonamide groups). High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching ~1350 cm). X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and hydrogen-bonding networks .
Q. How does the benzo[d]thiazole moiety influence the compound's solubility and reactivity?
- Methodology : Assess solubility via shake-flask experiments in PBS (pH 7.4) and DMSO. Reactivity can be probed through stability studies under acidic/basic conditions (e.g., HCl/NaOH at 37°C). The thiazole ring’s electron-withdrawing nature may reduce nucleophilic susceptibility, while the piperidine linker enhances conformational flexibility .
Advanced Research Questions
Q. What computational strategies predict binding affinities of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB ID). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., 3-chloro-4-fluoro group) to binding .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Conduct meta-analysis of dose-response curves (IC/EC) under standardized conditions (e.g., cell lines, assay buffers). Evaluate off-target effects via kinase profiling panels (Eurofins). Conflicting results may arise from differences in cell permeability (logP ~3.5) or metabolic stability (CYP450 inhibition assays) .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodology : Introduce fluorine atoms (e.g., 4-fluoro substitution) to block CYP450 oxidation sites. Replace labile groups (e.g., ester linkages) with bioisosteres (sulfonamide). Piperidine methylation reduces first-pass metabolism. Validate via hepatic microsome assays (human/rat) .
Q. How do crystal packing interactions affect the compound's physicochemical properties?
- Methodology : Analyze X-ray structures (SHELXL-refined) to identify intermolecular forces (e.g., N–H···O hydrogen bonds, π-π stacking). Solubility correlates with lattice energy; weak van der Waals interactions (e.g., C–H···F) may enhance dissolution rates. Compare with polymorph screening (DSC/TGA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
